molecular formula C14H18N2O2 B1333996 (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate CAS No. 99281-90-0

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

Cat. No. B1333996
CAS RN: 99281-90-0
M. Wt: 246.3 g/mol
InChI Key: PMCZSKSPRUQIOF-LBPRGKRZSA-N
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Description

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is a chiral compound that serves as an intermediate in the synthesis of various biologically active molecules. The compound's structure includes a tert-butyl carbamate group, which is a common protecting group in organic synthesis, attached to a chiral 1-cyano-2-phenylethyl moiety. This intermediate is particularly relevant in the synthesis of chiral organoselenanes and organotelluranes, as well as in the preparation of certain pharmaceuticals .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions starting from simple precursors such as amino acids or alcohols. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was synthesized from L-Serine through a series of steps including esterification, protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30-41% . Another synthesis route involves the use of lipase-catalyzed transesterification reactions to achieve high enantioselectivity, leading to optically pure enantiomers . Additionally, iodolactamization has been employed as a key step in the enantioselective synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a carbamate group attached to a chiral carbon center. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate compounds can undergo various chemical reactions, including chiral inversion, neighboring group participation, and cyclopropanation. For instance, tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was prepared using a Boc-involved neighboring group participation mediated by thionyl chloride . The Kulinkovich–Szymoniak cyclopropanation reaction has also been used to synthesize related compounds, demonstrating the versatility of these intermediates in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-butyl 1-phenylethylcarbamate have been studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetry (TG). The compound exhibits a solid-liquid phase transition with a melting point of 359.53 K. The molar enthalpy and entropy of this transition were determined, and the thermodynamic functions were calculated over a temperature range of 80-380 K . These properties are essential for understanding the stability and reactivity of the compound during synthesis and storage.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Enhancement : A study describes a high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, emphasizing its simplicity and cost-efficiency, which could be an efficient approach for derivatives of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (Li et al., 2015).

  • Crystal Structure Analysis : Another study on a compound closely related to (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate, provides insights into its crystal structure, which is crucial for understanding its chemical properties and potential applications (Weber et al., 1995).

  • Method Development for Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in compounds like omisertinib (AZD9291), showcases the significance of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate in synthesizing biologically active compounds (Zhao et al., 2017).

Applications in Organic Synthesis

  • Functionalization and Deprotection Strategies : The reactivity of O - tert -butyl- N -(chloromethyl)- N -methyl carbamate, which is structurally related to (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate, with lithium powder and various electrophiles, followed by hydrolysis to functionalized carbamates, demonstrates its potential in creating diverse organic compounds (Ortiz et al., 1999).

  • Role in Atmospheric CO2 Fixation : The study on cyclizative atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates using tert-butyl hypoiodite highlights the environmental applications of carbamates like (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate (Takeda et al., 2012).

properties

IUPAC Name

tert-butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCZSKSPRUQIOF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373199
Record name (S)-N-Boc-phenylalaninenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

CAS RN

99281-90-0
Record name 1,1-Dimethylethyl N-[(1S)-1-cyano-2-phenylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99281-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-N-Boc-phenylalaninenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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